4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine
CAS No.: 2549000-07-7
Cat. No.: VC11845612
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549000-07-7 |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 3-(3-methoxyphenyl)-5-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C22H25N3O2/c1-16-6-8-17(9-7-16)15-25-12-10-18(11-13-25)22-23-21(24-27-22)19-4-3-5-20(14-19)26-2/h3-9,14,18H,10-13,15H2,1-2H3 |
| Standard InChI Key | UEXZMZLOKNBXQK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC |
| Canonical SMILES | CC1=CC=C(C=C1)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)OC |
Introduction
The compound 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]piperidine is a complex organic molecule that incorporates several functional groups, including an oxadiazole ring, a methoxyphenyl group, and a piperidine ring. This compound is of interest in pharmaceutical and chemical research due to its potential biological activities and structural features.
Potential Applications
Compounds with similar structures have been explored for various biological activities, including:
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Pharmacological Effects: Piperidine derivatives are known for their interactions with biological receptors, which can lead to applications in pain management, neurological disorders, or as receptor antagonists.
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Chemical Reactions: The oxadiazole ring can participate in various chemical reactions, making it useful in organic synthesis.
Research Findings
Research on similar compounds suggests potential applications in:
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Opioid Receptor Antagonists: Some piperidine derivatives have been developed as opioid receptor antagonists, which could be relevant for managing opioid-related disorders .
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Cystic Fibrosis Correctors: While not directly related, the structural complexity of this compound might inspire designs for CFTR correctors, which require intricate molecular interactions .
Data Table: Comparison of Related Compounds
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